molecular formula C22H24Cl2N4O2S B12483771 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide

Cat. No.: B12483771
M. Wt: 479.4 g/mol
InChI Key: FFJCAEHTKWIZEC-UHFFFAOYSA-N
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Description

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide is a synthetic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the butanoyl group. The final step involves the coupling of the piperazine derivative with 2,4-dichlorobenzamide under specific reaction conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide
  • N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chlorobenzamide

Uniqueness

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C22H24Cl2N4O2S

Molecular Weight

479.4 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C22H24Cl2N4O2S/c1-2-3-20(29)28-12-10-27(11-13-28)17-7-5-16(6-8-17)25-22(31)26-21(30)18-9-4-15(23)14-19(18)24/h4-9,14H,2-3,10-13H2,1H3,(H2,25,26,30,31)

InChI Key

FFJCAEHTKWIZEC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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